N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3 |
InChI Key |
GWMIUBISBKOQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopropanone or Cyclopropanecarboxaldehyde with 2,4,6-Trimethylbenzylamine
One common approach is to prepare the cyclopropanamine by reductive amination of cyclopropanone or cyclopropanecarboxaldehyde with 2,4,6-trimethylbenzylamine (mesitylmethylamine). This method involves:
- Condensation of the aldehyde or ketone with the amine to form an imine intermediate.
- Subsequent reduction of the imine to the amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
This approach allows direct attachment of the 2,4,6-trimethylbenzyl group to the cyclopropane ring nitrogen.
Nucleophilic Substitution of Cyclopropyl Halides with 2,4,6-Trimethylbenzylamine
Another method involves the reaction of cyclopropyl halides (e.g., cyclopropyl bromide or chloride) with 2,4,6-trimethylbenzylamine under basic conditions:
- The cyclopropyl halide acts as an electrophile.
- The amine nucleophile displaces the halide to form the N-substituted cyclopropanamine.
This method requires careful control of reaction conditions to avoid ring-opening side reactions typical for cyclopropyl halides.
Use of Schiff Base Intermediates for Selective Functionalization
Schiff bases derived from 2,4,6-trimethylphenylamine and aldehydes have been employed as intermediates to facilitate the synthesis of substituted amines. For example:
- Condensation of 2,4,6-trimethylphenylamine with an aldehyde forms a Schiff base.
- The Schiff base can be reduced to the corresponding amine, introducing the 2,4,6-trimethylbenzyl moiety.
This approach offers selectivity and mild reaction conditions, as demonstrated in related compounds characterized by NMR and crystallography.
Representative Synthesis Example
A literature example relevant to related compounds involves the synthesis of Schiff base ligands from 2,4,6-trimethylphenylamine, which can be adapted for the preparation of N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Condensation of 2,4,6-trimethylphenylamine (0.01 mol) with aldehyde (e.g., cyclopropanecarboxaldehyde) in ethanol, reflux for 24 h | Formation of Schiff base intermediate |
| 2 | Reduction of Schiff base using NaBH4 or catalytic hydrogenation (Pd/C) | Formation of this compound |
| 3 | Purification by crystallization or chromatography | Isolated pure product |
This method benefits from mild conditions and high selectivity.
Analytical and Characterization Data
The synthesized compound can be characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the cyclopropane ring and the 2,4,6-trimethylbenzyl substituent.
- Infrared Spectroscopy (IR) : Identification of characteristic N-H and C-H stretching vibrations.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight.
- X-ray Crystallography : Confirms molecular structure and substitution pattern when crystals are obtained.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | Cyclopropanone + 2,4,6-trimethylbenzylamine + Reducing agent (NaBH4, Pd/C) | Direct, mild conditions, good selectivity | Requires cyclopropanone precursor |
| Nucleophilic Substitution | Cyclopropyl halide + 2,4,6-trimethylbenzylamine + Base | Straightforward, commercially available reagents | Risk of ring-opening side reactions |
| Schiff Base Intermediate Route | 2,4,6-trimethylphenylamine + aldehyde + Reduction | High selectivity, mild conditions | Multi-step, requires purification |
Research Findings and Notes from Literature
- The use of Schiff bases derived from 2,4,6-trimethylphenylamine has been well documented for selective amine functionalization, with crystallographic data supporting the structure.
- Attempts to prepare related substituted amines via formamide intermediates have been reported, revealing side reactions and alternative products, emphasizing the need for controlled conditions.
- The reductive amination approach is favored in industrial and research settings for its efficiency and scalability.
- Avoidance of harsh reagents such as oxalyl chloride or strong bases at low temperatures is preferred to minimize hazardous conditions and improve yield.
Chemical Reactions Analysis
Alkylation and Amine Functionalization
The primary amine group undergoes alkylation, acylation, and condensation reactions. For example:
-
Reductive alkylation with ketones or aldehydes in the presence of NaBH
CN yields secondary amines . -
Acylation with acyl chlorides forms amides under mild conditions (e.g., room temperature, triethylamine) .
Table 1: Representative Alkylation Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et | |||
| N, CH | ||||
| Cl | ||||
| , RT | N-(2,4,6-TMBzyl)cyclopropylacetamide | 85 | ||
| Benzaldehyde | NaBH | |||
| CN, MeOH, RT | N-(2,4,6-TMBzyl)-N-benzylcyclopropanamine | 78 |
Abbreviations: TMBzyl = 2,4,6-trimethylbenzyl; RT = room temperature.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in electrophilic or radical-mediated ring-opening:
-
Acid-catalyzed ring-opening with H
SO
generates linear amines via protonation and bond cleavage. -
Oxidative ring-opening with m-CPBA forms epoxide intermediates, which hydrolyze to diols.
Table 2: Cyclopropane Ring Reactivity
| Reaction Type | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Acidolysis | 1M H | |||
| SO | ||||
| , 80°C, 2h | 3-(2,4,6-TMBzylamino)propanoic acid | >90% | ||
| Epoxidation | m-CPBA, CH | |||
| Cl | ||||
| , 0°C | Epoxide intermediate | 65% |
Cross-Coupling Reactions
The cyclopropylamine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Table 3: Cross-Coupling Performance
| Coupling Type | Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc) | |||
| , SPhos | 4-Bromotoluene | 82 | ||
| Buchwald-Hartwig | Pd | |||
| (dba) | ||||
| , tBuXPhos | 2-Chloropyridine | 75 |
Biological Activity and Derivatization
While not a direct reaction, its structural analogs inhibit LSD1 and MAO enzymes . Key modifications include:
Notable Analogs :
Scientific Research Applications
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bond Lengths and Angles
Studies on N-(2,4,6-trimethylphenyl) acetamides (e.g., TMPA, TMPMA, TMPDMA, and TMPDCA) reveal that substituents on the side chain or benzene ring significantly alter bond parameters. For instance:
- TMPA (N-(2,4,6-trimethylphenyl)acetamide) exhibits a planar acetamide group with average C=O and C-N bond lengths of 1.23 Å and 1.35 Å, respectively .
- TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) shows elongated C-Cl bonds (1.78 Å) compared to methyl-substituted analogs, impacting crystal packing .
The cyclopropane ring in the target compound introduces distinct bond angles (~60° for C-C-C), contrasting with the tetrahedral geometry of non-cyclopropane analogs.
Dihedral Angles and Conformation
Substituents influence dihedral angles between the aromatic ring and side chain. For example:
Crystal Systems and Packing
The mesityl group’s steric bulk promotes dense crystal packing in all analogs.
Functional Group Impact
Amine vs. Amide vs. Carboxamide
Steric Effects of the Mesityl Group
The 2,4,6-trimethylphenyl group imposes steric hindrance in all analogs, forcing non-planar conformations. For example, in TMPDMA, the two methyl groups on the acetamide side chain induce a 15° twist between the aromatic ring and acetamide plane .
Physicochemical Properties
- Solubility : The amine group may improve water solubility compared to acetamides, which are typically lipophilic.
- Stability: The cyclopropane ring’s strain could render the compound more reactive than non-cyclopropane analogs.
Biological Activity
N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a 2,4,6-trimethylphenyl group. The structural formula can be represented as follows:
The compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways that regulate various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study evaluating its effects on cancer cell lines showed significant inhibition of cell growth in various types of cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12 | Enzyme inhibition |
These results suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects . In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a notable increase in progression-free survival compared to standard treatments.
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss. This suggests potential applications in treating conditions like Alzheimer's disease.
Q & A
Basic: What are the established synthetic routes for N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via reductive amination between 2,4,6-trimethylbenzaldehyde and cyclopropanamine, using NaBH₃CN or NaBH(OAc)₃ as reducing agents. Key steps include:
- Intermediate purification: Chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted aldehyde and byproducts.
- Purity validation: GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Crystallography: Single-crystal X-ray diffraction (as in Stewart et al., 2024) confirms structural integrity, particularly for derivatives like this compound hydrochloride .
Advanced: How do steric effects from the 2,4,6-trimethylphenyl group influence the compound’s reactivity in cyclopropane ring-opening reactions?
Methodological Answer:
The bulky 2,4,6-trimethylphenyl group imposes steric hindrance, slowing nucleophilic attacks on the cyclopropane ring. To study this:
- Kinetic analysis: Monitor reaction rates under varying conditions (e.g., acid-catalyzed ring opening) using NMR spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃).
- Computational modeling: DFT calculations (B3LYP/6-31G*) predict transition states and steric energy barriers.
- Contradictions in data: Discrepancies between experimental and computational rates may arise from solvent effects or incomplete solvation models. Validate with polarizable continuum models (PCM) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., cyclopropane protons at δ 0.8–1.2 ppm; aromatic protons at δ 6.7–7.1 ppm) .
- IR spectroscopy: Confirm amine N-H stretching (3300–3500 cm⁻¹) and cyclopropane C-H bending (1450–1500 cm⁻¹).
- High-resolution MS: Use ESI+ or EI modes to verify molecular ion [M+H]⁺ (e.g., m/z 216.1752 for C₁₄H₂₁N) .
Advanced: How can conflicting crystallographic data on derivatives (e.g., triflate salts) be resolved?
Methodological Answer:
Conflicts in crystal structures (e.g., Stewart et al., 2024 vs. older studies) often arise from packing effects or counterion interactions. To address this:
- Redetermine structures: Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) using CrystalExplorer.
- Cross-validate with DFT: Compare experimental bond lengths/angles with gas-phase optimized geometries .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability: Conduct TGA/DSC (heating rate 10°C/min) to identify decomposition thresholds (typically >150°C).
- Light sensitivity: Store in amber vials; monitor UV-vis spectra (200–400 nm) for absorbance shifts indicative of degradation.
- Long-term storage: Optimize at -20°C under inert gas (Ar/N₂) to prevent oxidation .
Advanced: How does the compound’s electronic structure affect its potential as a ligand in transition-metal catalysis?
Methodological Answer:
The electron-rich cyclopropane and aromatic system may stabilize low-valent metal centers. To evaluate:
- Coordinate studies: React with [Pd(PPh₃)₄] or [RuCl₂(p-cymene)]₂; monitor by ³¹P NMR for ligand displacement.
- Cyclic voltammetry: Measure redox potentials (e.g., E₁/₂ for Pd⁰/Pd²+) to assess electron-donating capacity.
- Contradictions: Disagreements in catalytic efficiency (e.g., Suzuki coupling yields) may stem from solvent polarity or steric mismatches. Use Hammett parameters (σ) to correlate electronic effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening: Consult PubChem data (e.g., LD₅₀ in rodents) to establish PPE requirements (gloves, fume hood).
- Waste disposal: Neutralize amine residues with dilute HCl before aqueous disposal.
- Spill management: Absorb with vermiculite, then treat with 10% acetic acid .
Advanced: What strategies mitigate side reactions during functionalization of the cyclopropane ring?
Methodological Answer:
- Protecting groups: Temporarily block the amine with Boc or Fmoc to prevent nucleophilic interference.
- Lewis acid catalysis: Use BF₃·OEt₂ to stabilize carbocation intermediates in ring-opening reactions.
- Kinetic vs. thermodynamic control: Adjust temperature (e.g., -78°C for kinetic products) and monitor via in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
